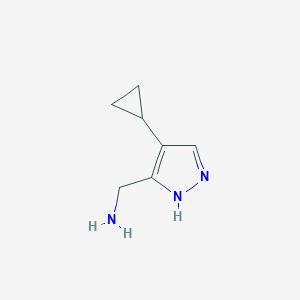![molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3](/img/structure/B2417900.png)
[1-(2-Methoxyphenyl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Methoxyphenyl)cyclobutyl]methanamine” is a synthetic organic compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine involves a two-stage process . In the first stage, 4-(2-methylpyridin-4-yl)benzoyl azide is heated in 1,4-dioxane at 120℃ for about 10 minutes . In the second stage, 1-(2-Methoxyphenyl)cyclobutyl)methanamine is added in 1,4-dioxane and the reaction is allowed to cool to room temperature with stirring . After 30 minutes, the reaction is concentrated in vacuo then purified by silica-gel chromatography using MeOH-DCM as the eluant to give the final product .Molecular Structure Analysis
The molecular structure of [1-(2-Methoxyphenyl)cyclobutyl]methanamine consists of a cyclobutyl ring attached to a methanamine group and a 2-methoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Biological Matrices Analysis : A study characterized three psychoactive arylcyclohexylamines, including compounds related to [1-(2-Methoxyphenyl)cyclobutyl]methanamine. The study developed a method for qualitative and quantitative analysis of these compounds in biological fluids using HPLC and mass spectrometry (De Paoli et al., 2013).
Chemical Synthesis and Pharmacology : Research on 1-(2-Phenoxyphenyl)methanamines, closely related to the compound , revealed their selective dual 5-HT and NA reuptake pharmacology, highlighting their potential in drug development (Whitlock et al., 2008).
Crystallographic Studies : A study focused on the crystal structure of a compound obtained from the catalyzed condensation of (2-methoxyphenyl)methanamine, providing insights into its molecular and crystal structure (El Glaoui et al., 2010).
Serotonin Receptor Agonists and Antidepressant Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share a structural similarity, were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Antimicrobial Activity : A series of derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine showed moderate to very good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Thomas et al., 2010).
Synthesis and Characterization Techniques : Research on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated efficient synthesis methods and comprehensive spectroscopic characterization, highlighting the compound's potential in various applications (Shimoga et al., 2018).
Structural and Electronic Properties : A study on Schiff bases derived from 4-nitrocinnamaldehyde, including compounds similar to [1-(2-Methoxyphenyl)cyclobutyl]methanamine, provided insights into their structural and electronic properties, which could be relevant for the development of nonlinear optical materials (Ani et al., 2021).
Antitumor Activity : Novel functionalized derivatives of {(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines showed in vitro antitumor activity against various human cancer cell lines, highlighting their potential in cancer research (Károlyi et al., 2012).
Wirkmechanismus
Mode of Action
It’s possible that it may interact with its targets in a way similar to other methoxyphenyl compounds .
Biochemical Pathways
As a research chemical, its effects on various biochemical pathways are still under investigation .
Pharmacokinetics
The compound’s molecular weight is 191.27, and it has a boiling point of 307.0±25.0 ℃
Action Environment
Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
[1-(2-methoxyphenyl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDUMVPPQVMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

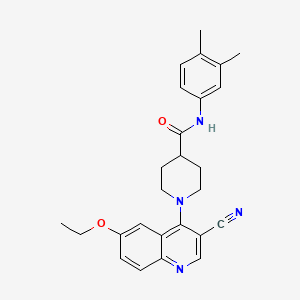
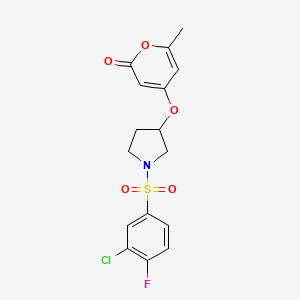
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
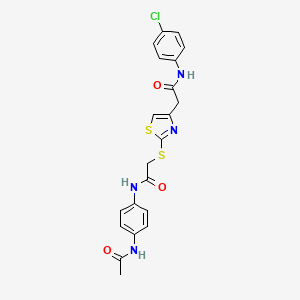
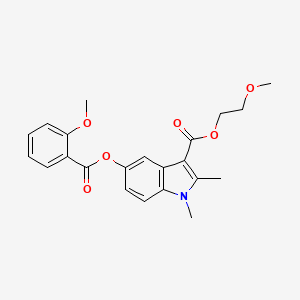
![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
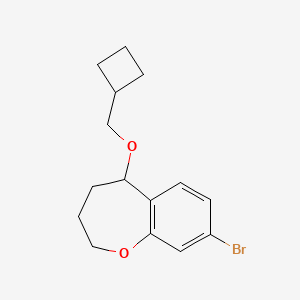

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

